5-NIdR

Glioblastoma Temozolomide Sensitization Tumor Regression

5-NIdR is a synthetic nucleoside analog and a potent, selective inhibitor of translesion DNA synthesis (TLS). Its active metabolite, 5-NITP, uniquely targets specialized DNA polymerases, making it essential for chemosensitization research, especially in combination with Temozolomide. Distinct from generic nucleoside analogs, it offers a non-cytotoxic tool for probing DNA damage bypass and hRR allostery in vivo. Procure to advance glioblastoma and DNA repair studies with reduced off-target toxicity.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B10824239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-NIdR
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
InChIInChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11?,12-,13-/m1/s1
InChIKeyODPRBLIUAVWXNM-VFRRUGBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-NIdR: What is This Non-Natural Nucleoside Analog and How is it Classified for Research Procurement?


5-NIdR (1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole) is a synthetic, non-natural nucleoside analog classified as a potent inhibitor of translesion DNA synthesis (TLS) [1]. Unlike conventional nucleoside antimetabolites that broadly inhibit DNA or RNA polymerases, 5-NIdR acts as a prodrug; its intracellular conversion to the triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), creates a selective inhibitor of specialized DNA polymerases responsible for replicating damaged DNA [2][3]. This mechanism underpins its primary research application as a chemosensitizer, particularly in combination with DNA-damaging agents like Temozolomide.

Why 5-NIdR Procurement Cannot Be Substituted by Generic Nucleoside Analogs


Procuring a generic nucleoside analog like Cordycepin, Clofarabine, or a standard deoxyadenosine derivative as a substitute for 5-NIdR would invalidate research focused on Translesion DNA Synthesis (TLS) or Temozolomide sensitization. While conventional analogs often act as chain terminators or inhibit ribonucleotide reductase (hRR) to induce cytotoxicity, 5-NIdR's unique structure—an indole ring with a 5-nitro group—enables it to be metabolized into a selective, multi-polymerase TLS inhibitor [1]. This specific mechanism is essential for studying the inhibition of DNA damage bypass rather than general DNA synthesis, and it confers a distinct toxicity profile compared to cytotoxic nucleoside antimetabolites [2].

5-NIdR: A Quantitative Evidence Guide for Differentiated Scientific Selection


In Vivo Glioblastoma Model: 5-NIdR + Temozolomide Achieves Complete Tumor Regression vs. Temozolomide Alone

In a murine xenograft model of glioblastoma, the co-administration of 5-NIdR (100 mg/kg, i.p., for 5 consecutive days) with Temozolomide (40 mg/kg) resulted in complete tumor regression. In contrast, treatment with Temozolomide alone only delayed tumor growth [1]. This demonstrates a synergistic, functional cure in this aggressive model, a level of efficacy not achieved by the standard-of-care agent as monotherapy.

Glioblastoma Temozolomide Sensitization Tumor Regression

In Vivo Toxicology: 5-NIdR Lacks the Severe Side Effects Profile of Conventional Nucleoside Analogs

Exploratory toxicology investigations revealed that high doses of 5-NIdR did not produce the side effects commonly seen with conventional nucleoside analogs [1]. This class-level inference differentiates 5-NIdR from cytotoxic antimetabolites like Clofarabine or Cordycepin, which are known for significant dose-limiting toxicities including myelosuppression and extramedullary toxicity [2].

Nucleoside Analog Toxicology Side Effect Profile

Mechanistic Differentiation: 5-NIdR Triphosphate (5-NITP) as a Multi-Polymerase TLS Inhibitor

5-NIdR is a prodrug. Its active metabolite, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), is a potent inhibitor of several human DNA polymerases that can replicate damaged DNA, including those involved in Translesion DNA Synthesis (TLS) [1][2]. This contrasts with conventional nucleoside analogs like Cordycepin, which primarily inhibit RNA biosynthesis, or Clofarabine, which inhibits ribonucleotide reductase and DNA polymerase alpha, leading to general DNA synthesis termination [3].

DNA Polymerase Translesion Synthesis 5-NITP Mechanism of Action

In Vitro Cytotoxicity: 5-NIdR Induces G0 Cell Cycle Arrest in Human Glioblastoma Cells

In human glioblastoma cell lines (U87, A172, and SW1088), 5-NIdR exhibits dose-dependent growth inhibition (12.5-100 μM) and induces cell cycle arrest at the G0 phase, as well as apoptosis . While direct head-to-head IC50 comparisons with other nucleoside analogs in this specific panel are not available in the provided sources, this demonstrates a clear and quantifiable anti-cancer effect relevant to the brain tumor context.

Glioblastoma Cell Cycle Arrest Cytotoxicity Apoptosis

Allosteric Inhibition of hRR: 5-NITP Binds with Micromolar Affinity but via a Non-Classical Mechanism

The active triphosphate metabolite 5-NITP inhibits human ribonucleotide reductase (hRR) with micromolar affinity [1]. Crucially, X-ray crystallography revealed that 5-NITP binds to the S-site (specificity site) of RR1 and does not induce hexamerization like dATP, the native allosteric inhibitor which binds the A-site (activity site) [1]. This is a distinct mechanism from Clofarabine, whose triphosphate reversibly inhibits hRR by binding to the alpha subunit's active site [2].

Ribonucleotide Reductase hRR Allosteric Inhibitor 5-NITP

5-NIdR: Optimal Application Scenarios Driven by Differentiated Evidence


Combination Therapy for Temozolomide-Resistant Glioblastoma Research

Based on the evidence of complete tumor regression in a murine model [1], 5-NIdR is ideally suited for in vivo glioblastoma studies seeking to overcome Temozolomide resistance. The validated protocol (5-NIdR at 100 mg/kg i.p. + Temozolomide at 40 mg/kg) provides a direct benchmark for evaluating novel combinatorial strategies aimed at achieving tumor eradication rather than just growth delay.

In Vivo Mechanistic Studies of Translesion DNA Synthesis (TLS) and DNA Damage Tolerance

5-NIdR is the compound of choice for probing the role of TLS in chemoresistance. Its active metabolite, 5-NITP, selectively inhibits multiple TLS polymerases [2], allowing researchers to dissect the contribution of DNA damage bypass pathways to cancer cell survival following treatment with DNA-alkylating agents. This is a distinct application not addressable by general DNA polymerase inhibitors.

Investigating Novel Allosteric Regulation of Ribonucleotide Reductase (hRR)

For structural biology and biochemistry groups studying hRR, 5-NIdR (as the prodrug of 5-NITP) provides a validated tool to probe S-site allostery. The compound's binding does not induce the typical hexamerization seen with dATP [3], offering a unique probe for dissecting hRR's complex regulatory mechanisms and for developing non-classical hRR inhibitors.

Safeguarding In Vivo Efficacy Studies Requiring Extended Dosing Regimens

Given the exploratory toxicology data indicating that high doses of 5-NIdR do not produce the characteristic toxicities of conventional nucleoside analogs [4], researchers can select this compound for chronic or high-dose combinatorial in vivo studies where minimizing off-target systemic toxicity is paramount. This facilitates more robust and reproducible long-term efficacy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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